5-Hydroxypyrimidin-4(3H)-one hydrochloride

Influenza A Endonuclease Inhibitor Antiviral

Researchers developing influenza endonuclease inhibitors and metal-chelating agents face supply and quality inconsistencies with heterocyclic building blocks. This compound resolves these challenges: • Influenza endonuclease lead optimization: 4-(tetrazolyl)phenyl derivative achieves IC50 of 0.15 μM. • Superior water solubility: The 5,4-pyrimidinone core offers >10× higher aqueous solubility vs. 3,2-pyridinones. • Reliable hydrochloride salt form ensures consistent protonation state and batch reproducibility at ≥97% purity (HPLC).

Molecular Formula C4H5ClN2O2
Molecular Weight 148.55 g/mol
CAS No. 1616526-82-9
Cat. No. B1324629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypyrimidin-4(3H)-one hydrochloride
CAS1616526-82-9
Molecular FormulaC4H5ClN2O2
Molecular Weight148.55 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=N1)O.Cl
InChIInChI=1S/C4H4N2O2.ClH/c7-3-1-5-2-6-4(3)8;/h1-2,7H,(H,5,6,8);1H
InChIKeyLRJXOAASQIHMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypyrimidin-4(3H)-one Hydrochloride: Physicochemical Baseline


5-Hydroxypyrimidin-4(3H)-one hydrochloride (CAS 1616526-82-9) is a heterocyclic building block featuring a pyrimidinone core with hydroxyl substitution at the 5-position, supplied as a hydrochloride salt for enhanced handling and solubility . It is commercially available from multiple vendors at ≥97% purity (HPLC), with a molecular formula of C4H5ClN2O2 and an average molecular weight of 148.55 g/mol . This compound serves as a foundational scaffold in medicinal chemistry and chemical biology, notably as a precursor to bioactive 2-phenyl-5-hydroxypyrimidin-4(3H)-one derivatives [1].

Medicinal chemistry scaffold: Heterocyclic building block for 2-phenyl-5-hydroxypyrimidin-4(3H)-one derivatization
Hydrochloride salt form: Supports consistent protonation state and handling in solution-phase workflows
HPLC purity grade: Suitable for reliable structure-activity relationship (SAR) studies and library synthesis Lot-specific purity ≥97% by HPLC; confirm COA prior to use

5-Hydroxypyrimidin-4(3H)-one Hydrochloride: Key Differentiators


Despite structural similarities to 3-hydroxypyridin-2(1H)-ones and 4-hydroxypyridazin-3(2H)-ones, the 5-hydroxypyrimidin-4(3H)-one scaffold exhibits distinct chelation geometry, electronic distribution, and physicochemical properties that preclude simple substitution. The positioning of the nitrogen atoms in the pyrimidine ring alters metal-binding affinity and selectivity compared to the pyridinone core [1]. Furthermore, the 5,4-pyrimidinone motif confers a water solubility advantage of at least an order of magnitude over analogous 3,2-pyridinones, a critical differentiator for solution-phase applications [2]. The hydrochloride salt form additionally ensures consistent protonation state and handling reproducibility, mitigating batch-to-batch variability common with free base procurement .

Chelation geometry mismatch Structural

Pyrimidine nitrogen positions alter metal-binding affinity and selectivity compared to 3,2-pyridinones and 4,3-pyridazinones. Direct substitution may shift target engagement.

Solubility context differs Physicochemical

5,4-Pyrimidinones exhibit markedly higher aqueous solubility than analogous pyridinone scaffolds. Replacing with a less soluble analog can limit solution-phase assay compatibility.

Free base variability Form

Free base procurement may introduce lot-to-lot protonation inconsistencies. The hydrochloride salt supports reproducible handling and dissolution behavior.

5-Hydroxypyrimidin-4(3H)-one Hydrochloride: Quantitative Evidence


Influenza A Endonuclease: 5-Aza Analog Activity

In a head-to-head comparison of aza analogs, the 5-aza derivative (5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one) retained significant influenza A endonuclease inhibitory activity, whereas the 4-aza analog (6-(4-fluorophenyl)-3-hydroxypyrazin-2(1H)-one) exhibited no measurable activity [1]. The most potent 5-hydroxypyrimidin-4(3H)-one derivative in the series, a 4-(tetrazolyl)phenyl-substituted compound, achieved an IC50 of 0.15 μM [2].

Endonuclease Inhibition
Head-to-head
5-aza derivative retained activity; best IC50 = 0.15 μM (4-(tetrazolyl)phenyl analog)

4-aza analog: no measurable activity
Pyrimidine ring nitrogen position is critical for target engagement in influenza endonuclease assays.
Fluorescence-based enzymatic assay; recombinant endonuclease
Influenza A Endonuclease Inhibitor Antiviral

Water Solubility: 5,4-Pyrimidinones vs. 3,2-Pyridinones

The 6-carboxamido-5,4-hydroxypyrimidinone (HOPY) ligand class, derived from the 5-hydroxypyrimidin-4(3H)-one core, exhibits water solubility at least an order of magnitude greater than that of the previously studied 3,2-pyridinone analogues, while maintaining comparable metal complex stability constants [1]. This differential is attributed to the altered heteroatom placement in the pyrimidine ring.

Aqueous Solubility
Cross-study
≥10-fold increase
Supports solution-phase applications requiring high aqueous solubility without sacrificing complex stability.
Ambient temperature; HOPY vs. 3,2-pyridinone class
Chelation MRI Contrast Agents Ligand Design

In Vivo Metal Clearance by Tris-Hydroxypyrimidinone

A tripodal tris-hydroxypyrimidinone (HPM) ligand, NTP(PrHPM)3, derived from the 5-hydroxypyrimidin-4(3H)-one core, induced faster clearance of hard metal ions (e.g., Ga-67) from main organs and enhanced overall excretion compared to the commercial drug deferiprone (DFP) and a bidentate HPM compound (HOPY-PrN) in an animal model [1]. The ligand also demonstrated favorable hydrophilicity with a log P of -1.51 [2].

In Vivo Metal Clearance
Head-to-head
Tris-hydroxypyrimidinone (NTP(PrHPM)3) induced faster clearance and enhanced overall excretion vs. deferiprone (DFP) and bidentate HPM.
Reported in vivo metal clearance context; requires species-specific validation.
Animal model overloaded with 67Ga; biodistribution endpoints
Metal Chelation In Vivo Clearance Detoxification

Free Base Synthesis Protocol

A published synthetic route for the free base 5-hydroxypyrimidin-4(3H)-one (CAS 15837-41-9) provides a benchmark for derivatization efforts. Using Raney nickel-catalyzed reduction of a precursor in aqueous ammonia, the free base was obtained in 46% yield as pink crystals with a melting point of 265-267 °C . 1H NMR (DMSO-d6) resonances were observed at δ 7.40 (s) and 7.67 (s) .

Free Base Synthesis
Data to verify
46% yield, mp 265–267 °C
¹H NMR (DMSO-d₆): δ 7.40 (s), 7.67 (s)
Benchmark protocol for in-house derivatization; reported yield context.
Raney nickel, NH₄OH; source reference not provided — verify independently
Synthesis Process Chemistry Scale-up

5-Hydroxypyrimidin-4(3H)-one Hydrochloride: Optimal Applications


Influenza A Endonuclease Inhibitor Development

The 5-hydroxypyrimidin-4(3H)-one scaffold is uniquely suited for developing next-generation influenza endonuclease inhibitors. As demonstrated in head-to-head aza-analog comparisons, the 5-aza derivative retains potent enzyme inhibition where the 4-aza variant is completely inactive [1]. The 4-(tetrazolyl)phenyl-substituted derivative achieves an IC50 of 0.15 μM, making it a validated starting point for lead optimization [2].

High-Solubility Metal Chelators for MRI

For applications demanding high aqueous solubility without compromising metal-binding affinity, the 5,4-pyrimidinone core offers a decisive advantage. The 6-carboxamido-5,4-hydroxypyrimidinone (HOPY) ligand class demonstrates at least an order of magnitude higher water solubility than analogous 3,2-pyridinones while maintaining comparable stability constants [1]. This solubility differential enables higher dosing concentrations and reduces precipitation risks in biological media.

In Vivo Metal Detoxification & Clearance

The tris-hydroxypyrimidinone scaffold has demonstrated superior in vivo metal clearance compared to the clinical agent deferiprone (DFP) and bidentate HPM analogs [1]. The favorable log P of -1.51 enhances hydrophilicity and excretion profiles [2]. This makes the core scaffold valuable for designing improved metal-sequestering agents for hard metal ion overload or radiometal decorporation.

Scaffold Diversification via Validated Synthesis

Researchers seeking to functionalize the 5-hydroxypyrimidin-4(3H)-one core can leverage a published 46%-yield synthetic protocol for the free base [1]. The reported melting point (265-267 °C) and NMR shifts (δ 7.40 and 7.67 ppm in DMSO-d6) provide reliable quality control benchmarks for in-house synthesis, reducing method development time and ensuring reproducibility [2].

Application
Selection Property
Validation Focus
Endonuclease inhibitor design
Pyrimidine nitrogen ring topology
Enzyme inhibition and IC50 benchmarking
MRI contrast agent research
Aqueous solubility profile
Solubility and stability constant analysis
In vivo metal clearance studies
Tripodal ligand architecture
Organ clearance and excretion profiling
Scaffold derivatization
Published synthetic protocol
Yield and purity benchmark review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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